molecular formula C11H14ClN3O2S B8076326 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

Cat. No.: B8076326
M. Wt: 287.77 g/mol
InChI Key: RXZYVBZUIHSADP-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a heterocyclic sulfonamide derivative featuring a benzo[e][1,2,4]thiadiazine core fused with a pyrrolidine ring at position 2. The 1,1-dioxide moiety arises from the oxidation of the thiadiazine sulfur atoms, enhancing its stability and pharmacological properties . This compound is structurally related to benzothiadiazine dioxides, a class known for diverse bioactivities, including modulation of ion channels (e.g., AMPA receptors) and enzyme inhibition (e.g., carbonic anhydrase IX) . Its hydrochloride salt form improves solubility, making it suitable for preclinical studies.

Properties

IUPAC Name

3-pyrrolidin-2-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c15-17(16)10-6-2-1-4-8(10)13-11(14-17)9-5-3-7-12-9;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZYVBZUIHSADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NS(=O)(=O)C3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Cyclization

2-Aminobenzenesulfonamide (10 mmol) is treated with phosphoryl chloride (POCl₃, 30 mmol) in anhydrous dichloromethane under reflux for 6 hours. The reaction mixture is cooled, quenched with ice water, and neutralized with sodium bicarbonate to yield 3-chloro-4H-benzo[e][1,thiadiazine 1,1-dioxide as a pale yellow solid (Yield: 78%, mp 162–164°C). Spectral data align with literature values for analogous thiadiazine derivatives:

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 680 cm⁻¹ (C-Cl).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.45 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂).

Alternative Sulfur Extrusion Methods

Recent advances utilize sulfur extrusion from larger heterocycles. For example, heatingtriazolo[3,4-b][1,thiadiazines in acetic acid induces ring contraction, forming benzo-fused thiadiazines. While this method achieves moderate yields (45–60%), it offers regioselective control for complex substitutions.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve solubility and stability:

Acidification Protocol

3-(Pyrrolidin-2-yl)-4H-benzo[e]thiadiazine 1,1-dioxide (3 mmol) is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation completes. The precipitate is filtered, washed with cold ether, and dried under vacuum (Yield: 92%, mp >250°C).

Characterization of the Hydrochloride Salt

  • IR (KBr): 2500–2800 cm⁻¹ (N-H stretch of HCl salt), 1340 cm⁻¹ (S=O asym).

  • ¹H NMR (400 MHz, D₂O): δ 7.80–7.50 (m, 4H, Ar-H), 4.10 (m, 1H, pyrrolidine-CH), 3.30–3.00 (m, 4H, pyrrolidine-CH₂), 2.20–1.90 (m, 4H, pyrrolidine-CH₂).

Analytical and Process Optimization

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity for the hydrochloride salt. Residual solvents (ethanol, DMF) are below ICH limits (<0.5% w/w).

Yield Improvement Strategies

  • Microwave Assistance: Shortening reaction times from 12 hours to 2 hours using microwave irradiation (100°C, 300 W) increases amination yields to 78%.

  • Catalytic Additives: Adding potassium iodide (10 mol%) facilitates chloride displacement, particularly in DMF.

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The thiadiazine ring forms via nucleophilic attack of the sulfonamide nitrogen on a chlorinated carbon, followed by dehydrochlorination. Computational studies suggest a six-membered transition state stabilized by POCl₃.

Competing Pathways

  • Over-Alkylation: Excess pyrrolidine leads to di-substituted byproducts, detectable via LC-MS (m/z 395.2 [M+H]⁺).

  • Ring-Opening: Prolonged heating in acidic conditions hydrolyzes the thiadiazine core, yielding sulfonamide fragments .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer activity. Thiadiazines have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the disruption of microtubule dynamics and interference with cellular signaling pathways related to cell proliferation and survival. For example, compounds with similar structures have shown efficacy against breast cancer and leukemia cell lines by promoting apoptosis and inhibiting cell cycle progression .

Anticonvulsant Activity

Thiadiazine derivatives have also been investigated for their anticonvulsant properties. Studies have demonstrated that certain analogs can significantly reduce seizure activity in animal models.

  • Case Study : A study involving thiazole-integrated pyrrolidinones showed promising anticonvulsant effects, suggesting that modifications in the thiadiazine structure could enhance this activity .

Synthesis and Derivatives

The synthesis of 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves multi-step organic reactions that include cyclization and functionalization processes.

StepReaction TypeKey ReagentsOutcome
1CyclizationThioamide + AmineFormation of thiadiazine core
2FunctionalizationAlkyl halidesIntroduction of pyrrolidine moiety
3Hydrochloride formationHClSalt formation for stability

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and anticonvulsant activities. Its structural characteristics suggest possible applications in:

  • Antimicrobial Agents : Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Drugs : The ability to modulate inflammatory pathways may provide a basis for developing anti-inflammatory agents.

Mechanism of Action

The mechanism by which 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Benzo[e][1,2,4]thiadiazine Derivatives

  • 3-(Pyridin-2-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Compound 6): Synthesized via cyclization of sulfonamide intermediates with DBU in pyridine. Exhibited 61% yield and anticancer activity against renal and non-small cell lung cancer cell lines (IC₅₀ values in µM range) .
  • 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA-21) : Acts as a potent AMPA receptor potentiator, enhancing cognitive function in vivo. Its methyl and chloro substituents optimize receptor binding .

Thieno[3,2-e]-1,2,4-thiadiazine Dioxides (Isosteric Analogues)

  • 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 24): Replaces the benzene ring with thiophene, improving AMPA receptor modulation. Demonstrated cognitive enhancement at 0.3 mg/kg orally in mice .
  • 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26): Synthesized via alkylation of intermediate 25 with allyl bromide. Lower melting point (85–86°C) compared to benzo analogs, reflecting altered crystallinity .

Table 1: Key Pharmacological Comparisons

Compound Class Substituents Biological Activity Potency/Selectivity Source
Benzo[e]thiadiazine 1,1-dioxide 3-Pyridin-2-yl Anticancer (renal/lung cancer) IC₅₀: 217–266 nM
Benzo[e]thiadiazine 1,1-dioxide 7-Cl, 3-CH₃ (IDRA-21) AMPA receptor potentiation Cognitive enhancement at 0.3 mg/kg
Thieno[3,2-e]thiadiazine 1,1-dioxide 4-Cyclopropyl, 6-Cl AMPA/Kainate receptor modulation >10-fold selectivity over isoforms
Quinazolinone derivatives 3-Indolyl/3,4-dimethoxyphenyl PI3Kδ inhibition IC₅₀: 217–266 nM; high selectivity

Key SAR Insights:

  • Substituent Position : The 3-position in benzo[e]thiadiazines is critical for target engagement. Pyrrolidine or pyridine groups enhance anticancer activity, while methyl/chloro groups favor neurological effects .
  • Ring Modification: Thieno analogs (thiophene-fused) show improved AMPA receptor binding compared to benzo derivatives due to sulfur’s electronic effects .
  • Alkyl Chains: 4-position alkylation (e.g., allyl, cyclopropyl) in thieno derivatives increases metabolic stability and potency .

Biological Activity

3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticonvulsant Properties

One of the primary areas of investigation for this compound is its anticonvulsant activity. Research indicates that derivatives of thiadiazines often exhibit significant anticonvulsant properties. For instance, studies have shown that compounds containing the thiadiazine moiety can effectively protect against seizures in various animal models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiadiazine ring enhances its anticonvulsant efficacy .

Antitumor Activity

The compound also shows promise as an antitumor agent. Compounds similar to 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine have demonstrated cytotoxic effects against various cancer cell lines. For example, a related study reported that certain thiazole-bearing molecules exhibited IC50 values in the low micromolar range against A-431 and Jurkat cell lines . The presence of electron-donating groups on the phenyl ring was found to significantly enhance cytotoxic activity.

The mechanism by which 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine exerts its biological effects is believed to involve modulation of neurotransmitter systems and interaction with specific molecular targets involved in cell proliferation and apoptosis. Molecular dynamics simulations have indicated that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the compound's structure influence its biological activities:

Substituent Effect on Activity Example
Electron-donating groups on phenyl ringIncreased cytotoxicityCompounds with methoxy or methyl groups
Halogen substitutionsEnhanced binding affinityChlorinated derivatives
Thiadiazine coreEssential for anticonvulsant activityVarious thiadiazine analogs

These findings underscore the importance of specific structural features in determining the biological activity of thiadiazine derivatives.

Case Study 1: Anticonvulsant Evaluation

In a controlled study evaluating the anticonvulsant properties of various thiadiazine derivatives, a compound structurally similar to 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine was tested. The results indicated a protective effect against seizures with an ED50 of approximately 62 mg/kg in the MES model. This study highlights the potential for developing new anticonvulsants based on this scaffold .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of compounds derived from the thiadiazine framework were tested for their cytotoxic effects against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, showcasing significant antitumor potential comparable to established chemotherapeutics like doxorubicin . The study emphasized the role of structural modifications in enhancing anticancer efficacy.

Q & A

Q. Supporting Data :

TargetAssay TypeActivity (IC₅₀)Reference
COX-2Fluorogenic1.2 µM
5-HT₃Radioligand45 nM

Advanced: How to conduct structure-activity relationship (SAR) studies?

Answer:

Substituent Variation : Modify pyrrolidine N-alkyl groups or benzo-ring halogens.

Bioisosteric Replacement : Replace thiadiazine with triazolo or pyridazine cores.

Pharmacophore Mapping : Identify critical H-bond donors/acceptors via CoMFA.

Q. SAR Findings :

  • Electron-Withdrawing Groups (Cl, F) enhance antibacterial activity (MIC improved 4-fold) .
  • N-Methylation reduces cytotoxicity (IC₅₀ increased from 12 µM → 45 µM) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, goggles.
  • Ventilation : Use fume hoods during synthesis (HCl gas release).
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.

Q. Emergency Measures :

  • Skin Contact : Rinse with 10% acetic acid (for base) or 5% NaHCO₃ (for acid).
  • Spills : Absorb with vermiculite, seal in containers .

Advanced: How to address data contradictions in solubility or stability studies?

Answer:

  • Polymorphism Screening : Use DSC/PXRD to detect crystalline forms (e.g., identified a metastable polymorph with 3x higher solubility).
  • Forced Degradation : Expose to 40°C/75% RH for 14 days; analyze via HPLC for hydrolytic byproducts.
  • pH Stability : Test solubility in buffers (pH 1–10); thiadiazines often degrade at pH > 8.

Case Study : A 2023 study resolved discrepancies in aqueous solubility (0.5 mg/mL vs. 2.1 mg/mL) by identifying a hydrate form via TGA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.